4-Nitrophenyl 1-naphthoate
Description
Contextual Significance of Aromatic Esters in Chemical Synthesis
Aromatic esters are a cornerstone of organic synthesis, valued for their relative stability and the diverse reactions they can undergo. Their utility is significantly enhanced when they are "activated," a feature that accelerates their reactivity towards nucleophiles.
The ester functional group is a pivotal hub for functional group interconversions. solubilityofthings.comfiveable.me It can be transformed into a wide array of other functional groups, including carboxylic acids, amides, and other esters through transesterification. solubilityofthings.comfiveable.me This versatility makes esters, including 4-Nitrophenyl 1-naphthoate (B1232437), valuable intermediates in multi-step synthetic sequences. The ester linkage, a covalent bond formed between a carboxylic acid and an alcohol, is central to these transformations. labxchange.org
Activated esters are ester functional groups that are particularly susceptible to nucleophilic attack. wikipedia.org This heightened reactivity is typically achieved by incorporating electron-withdrawing groups into the alcohol or acyl portion of the ester. wikipedia.org The 4-nitrophenyl group in 4-Nitrophenyl 1-naphthoate serves this purpose effectively. Such esters are widely employed as acylating agents, reacting more rapidly than their non-activated counterparts. wikipedia.orgnih.gov Their enhanced reactivity is of great interest, especially in reactions with amines to form amides, a fundamental transformation in peptide synthesis and the creation of various functional polymers. wikipedia.orgnih.gov
Overview of Naphthoate Derivatives in Synthetic Transformations
The naphthalene (B1677914) scaffold, a bicyclic aromatic system, provides a rigid and electronically rich core that is a common feature in many biologically active compounds and functional organic materials. researchgate.netanr.fr Naphthoate derivatives, which are esters of naphthoic acid, leverage this core structure for a variety of synthetic applications.
1-Naphthoic acid serves as a versatile starting material for the synthesis of more complex molecules. sigmaaldrich.comguidechem.com It can be used to prepare a range of compounds, including perinaphthenones and isocoumarin (B1212949) derivatives. sigmaaldrich.com Its structure, featuring a carboxylic acid group attached to a naphthalene ring, makes it a valuable building block in organic and medicinal chemistry. guidechem.com The investigation of substituted dihydroxynaphthoic acids, for instance, has been a part of research into potential anticancer agents. researchgate.net
The selective functionalization of the naphthalene ring is a key area of research, as the position of substituents significantly influences the properties of the resulting molecule. researchgate.netanr.fr Traditional methods often rely on electrophilic aromatic substitution, but controlling regioselectivity can be challenging. researchgate.net Modern strategies frequently employ transition metal-catalyzed C-H activation, where a directing group guides the functionalization to a specific position on the naphthalene core. researchgate.netanr.fr These methods allow for the introduction of diverse functional groups, expanding the synthetic utility of naphthalene-based compounds. anr.frnih.gov
p-Nitrophenol Moiety in Reactivity Design
The inclusion of a p-nitrophenol group is a deliberate design choice to enhance the reactivity of the ester. The nitro group is strongly electron-withdrawing, which has several important consequences for the molecule's behavior.
The electron-withdrawing nature of the nitro group makes the aromatic ring of p-nitrophenol less electron-rich and thus more susceptible to nucleophilic attack. fiveable.me This effect is transmitted through the ester linkage, increasing the electrophilicity of the carbonyl carbon in this compound. This makes the ester an excellent acylating agent. wikipedia.orgrsc.org Furthermore, p-nitrophenol itself is a known intermediate in the synthesis of various pharmaceuticals and other industrial chemicals. fiveable.meontosight.ai Its reduction to p-aminophenol is a well-studied model reaction in catalysis. tandfonline.com
Chemical and Physical Properties of this compound
The specific properties of this compound are a direct result of its molecular structure.
| Property | Value |
| Molecular Formula | C₁₇H₁₁NO₄ nih.gov |
| Molecular Weight | 293.27 g/mol nih.govchemeo.com |
| Appearance | Solid |
| Crystal System | Monoclinic nih.gov |
This table presents key chemical and physical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitrophenol (B140041) in the presence of a base, such as triethylamine (B128534), to yield the final ester product. nih.gov Another approach describes the direct reaction of 1-hydroxy-4-ethoxycarbonylmethyloxy-2-naphthoic acid with p-nitrophenol in the presence of thionyl chloride. prepchem.com
Research Findings on this compound
Crystallographic studies of this compound have provided detailed insights into its three-dimensional structure. The dihedral angle between the naphthalene and the phenyl ring is relatively small. nih.gov The nitro group is slightly twisted out of the plane of the phenyl ring to which it is attached. nih.gov The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which form chains along the c-axis. nih.gov
| Crystallographic Data | |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a | 7.2049 (6) Å nih.gov |
| b | 12.8175 (8) Å nih.gov |
| c | 14.7838 (14) Å nih.gov |
| β | 99.006 (7)° nih.gov |
| Volume | 1348.44 (19) ų nih.gov |
| Z | 4 nih.gov |
This table summarizes the crystallographic data for this compound.
Electron-Withdrawing Effects of Nitroaryl Groups
The nitro group (—NO₂) is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring and associated functional groups. nih.gov This strong electron-withdrawing nature stems from the high electronegativity of the oxygen atoms combined with the partially positive charge on the nitrogen atom. nih.gov When attached to an aryl group, such as the phenyl ring in this compound, the nitro group deactivates the ring towards electrophilic aromatic substitution by delocalizing the π-electrons of the ring. nih.govmasterorganicchemistry.com
This effect can be quantified using Hammett substituent constants (σ). Electron-withdrawing groups have positive σ values, and the para-nitro group (p-NO₂) has a particularly large positive value (σₚ = +0.78), indicating its strong capacity to withdraw electron density. utexas.eduviu.ca This is a combination of a strong inductive effect (σI ≈ +0.71) and a moderate resonance effect (σR ≈ +0.07). viu.ca The inductive effect arises from the electronegativity difference, while the resonance effect involves the delocalization of the ring's π-electrons onto the nitro group. This deactivation makes the carbonyl carbon of the ester group more electrophilic. numberanalytics.com An increased electrophilicity of the carbonyl carbon enhances the rate of nucleophilic attack, a key step in reactions like hydrolysis. numberanalytics.com
Leaving Group Properties of 4-Nitrophenoxide in Ester Reactivity
In ester reactions, particularly hydrolysis, the facility of the reaction is often dependent on the stability of the leaving group. The leaving group in the hydrolysis of this compound is the 4-nitrophenoxide ion. The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge on the phenoxide oxygen through resonance. borbasgroup.com This stabilization makes 4-nitrophenoxide a relatively weak base and, consequently, an excellent leaving group. mdpi.com
The stability of the leaving group can be correlated with the acidity of its conjugate acid, 4-nitrophenol. The pKa of 4-nitrophenol is approximately 7.15 at 25 °C. borbasgroup.comwikipedia.org This is significantly more acidic than phenol (B47542) (pKa ≈ 10.0), demonstrating the powerful acid-strengthening effect of the para-nitro group. ucla.edu The lower the pKa of the conjugate acid, the more stable the corresponding base, and the better it functions as a leaving group. mdpi.com In many acyl-transfer reactions, the departure of a good leaving group like 4-nitrophenoxide is a rapid step following the formation of a tetrahedral intermediate. mdpi.comresearchgate.net The yellow color of the 4-nitrophenoxide ion in solution, with an absorbance maximum around 405 nm, is often used to monitor the progress of reactions where it is released. wikipedia.org
| Compound | pKa (at 25 °C) | Reference |
| 4-Nitrophenol | 7.15 | borbasgroup.comwikipedia.org |
| 3-Nitrophenol | 8.36 | borbasgroup.com |
| Phenol | 10.0 | ucla.edu |
| Cyclohexanol | 16.0 | ucla.edu |
Table 2: Comparison of pKa values for various phenols and cyclohexanol, illustrating the acidifying effect of the nitro group.
Research Objectives for this compound Investigations
Investigations into this compound and related compounds are driven by several key research objectives. A primary focus is its application as a reagent and substrate in various chemical and biological studies. Aromatic esters containing nitro-substituted phenyl rings are valuable as starting materials for synthesizing medicinally important compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The nitro group can be reduced to an amine, which is a versatile synthon for creating a wide array of technologically significant materials. nih.gov
Furthermore, esters with 4-nitrophenoxide as a leaving group are classic substrates for studying the kinetics and mechanisms of ester hydrolysis and other acyl-transfer reactions. researchgate.netnih.gov The release of the colored 4-nitrophenoxide allows for convenient spectrophotometric monitoring of reaction rates. wikipedia.org Research in this area aims to elucidate the catalytic mechanisms of enzymes (esterases) or synthetic catalysts, and to understand the influence of factors like solvent, pH, and temperature on reaction pathways. nih.govcdnsciencepub.com
Specific research involving derivatives of 4-nitrophenyl naphthoate includes the development of selective inhibitors for oncoproteins like Mcl-1, where the naphthoate scaffold serves as a core structure for inhibitor design. nih.gov Additionally, naphthoic acid derivatives, in general, are explored for their potential anticancer and antimicrobial activities, making the synthesis and study of compounds like this compound relevant to medicinal chemistry and drug discovery. researchgate.net
Structure
3D Structure
Properties
CAS No. |
65426-83-7 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(4-nitrophenyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C17H11NO4/c19-17(22-14-10-8-13(9-11-14)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
LFZNDEUETPVUAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Nitrophenyl 1 Naphthoate
Classical Esterification Approaches
Classical esterification methods remain a cornerstone for the synthesis of aryl esters like 4-nitrophenyl 1-naphthoate (B1232437). These approaches typically involve the direct reaction between a carboxylic acid and a phenol (B47542) or the conversion of the carboxylic acid into a more reactive intermediate before condensation.
Condensation Reactions with 1-Naphthoic Acid and 4-Nitrophenol (B140041)
The most direct route to 4-nitrophenyl 1-naphthoate involves the condensation of 1-naphthoic acid with 4-nitrophenol. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, this reaction necessitates the activation of the carboxylic acid group to proceed efficiently.
To facilitate the esterification between 1-naphthoic acid and 4-nitrophenol, the carboxylic acid is typically converted into a more reactive acyl derivative, most commonly an acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. commonorganicchemistry.com The reaction of 1-naphthoic acid with thionyl chloride yields 1-naphthoyl chloride, a highly reactive intermediate. orgsyn.orgnih.gov
The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. The resulting 1-naphthoyl chloride is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol to form the desired ester, this compound. In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the formation of the acyl chloride. nih.gov The reaction can be performed as a two-step process, where the acid chloride is first formed and sometimes isolated before reacting with the phenol, or as a one-pot synthesis. commonorganicchemistry.com
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of solvent, reaction temperature, and the use of a base.
Solvent: The choice of solvent depends on the specific step of the reaction. The formation of 1-naphthoyl chloride using thionyl chloride is often carried out neat (using excess thionyl chloride as the solvent) or in an inert solvent like benzene (B151609). nih.govoup.com The subsequent esterification with 4-nitrophenol can be performed in solvents such as pyridine-benzene mixtures. oup.com
Temperature: The reaction temperature is a critical factor. The initial activation of 1-naphthoic acid with thionyl chloride is often initiated at a moderate temperature, for instance, by warming on a water bath to 323 K (50 °C), followed by a period of reflux to ensure complete conversion. nih.gov Other esterification reactions using thionyl chloride are conducted at reflux temperatures around 70 °C. commonorganicchemistry.com
Base: In reactions involving the formation of acyl chlorides, a base is often added to neutralize the HCl byproduct. Pyridine is a common choice, serving as both a base and a nucleophilic catalyst. oup.com The use of a base is essential to prevent acid-catalyzed side reactions and to drive the equilibrium towards the product.
The following interactive table summarizes typical reaction conditions found in the literature for the synthesis of naphthoate esters using activating agents.
| Reactants | Activating Agent/Catalyst | Solvent | Base | Temperature | Reference |
|---|---|---|---|---|---|
| 1-Naphthoic acid, 4-Nitrophenol | Thionyl Chloride, DMF (cat.) | None (excess SOCl₂) | Not specified | 323 K, then reflux | nih.gov |
| 1-Bromo-2-naphthoic acid, Diol | Thionyl Chloride | Pyridine-Benzene | Pyridine | Ambient, then reflux | oup.com |
| Generic Carboxylic Acid | Thionyl Chloride | Methanol (as reactant/solvent) | Not applicable | 70 °C (Reflux) | commonorganicchemistry.com |
Alternative Esterification Strategies involving 4-Nitrophenyl Chloroformate
An alternative pathway to synthesize aryl esters and carbonates utilizes 4-nitrophenyl chloroformate (4-NPC) as a highly reactive coupling reagent. epa.gov This method avoids the direct use of thionyl chloride and proceeds through an activated carbonate intermediate.
4-Nitrophenyl chloroformate is a versatile reagent used for creating activated carbonates. epa.govresearchgate.net The synthesis of this compound via this route would hypothetically involve a two-step process. First, 4-nitrophenyl chloroformate reacts with a nucleophile. In the context of ester synthesis, this would be followed by a transesterification step.
The general mechanism for its use involves the reaction of 4-NPC with a nucleophile, such as an alcohol or amine, in the presence of a base like triethylamine (B128534) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). epa.govreddit.com This forms a 4-nitrophenyl carbonate or carbamate (B1207046) intermediate. The 4-nitrophenoxide group is an excellent leaving group, making the carbonyl carbon of the intermediate highly susceptible to a second nucleophilic attack.
In a potential synthesis of this compound, 1-naphthoic acid would first be deprotonated by a base. The resulting carboxylate would then attack the 4-nitrophenyl chloroformate to form a mixed anhydride. This activated intermediate would then readily react with 4-nitrophenol to yield the final ester product and release carbon dioxide and the 4-nitrophenoxide leaving group. The yellow color of the 4-nitrophenoxide ion can indicate the progress of such reactions. reddit.com
The use of 4-nitrophenyl chloroformate offers a versatile method for coupling, particularly for creating carbonates, carbamates, and ureas. researchgate.net It is effective for activating hydroxyl groups under relatively mild conditions, typically at room temperature in solvents like dichloromethane (B109758) (DCM). epa.govreddit.com
However, the method has limitations. The reagent is toxic and corrosive, requiring careful handling in a fume hood. researchgate.net Side reactions can occur; for instance, when activating polymers with multiple hydroxyl groups, intramolecular crosslinking can happen where an adjacent hydroxyl group attacks the newly formed carbonate, displacing the intended nucleophile. reddit.com Furthermore, purification of the final product from the 4-nitrophenol byproduct and catalysts like DMAP can be challenging. reddit.com Despite these drawbacks, its high reactivity makes it a valuable tool for specific synthetic applications, including the functionalization of polymers and the synthesis of bioconjugates. researchgate.net
Modern Synthetic Innovations for Naphthoate Ester Formation
Recent advancements in organic synthesis have led to the development of novel methods for ester formation that offer advantages over classical approaches. These innovations primarily focus on the use of catalysts to achieve higher yields and milder reaction conditions, as well as the incorporation of green chemistry principles to create more sustainable synthetic routes.
Catalytic Approaches to Ester Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the formation of esters is no exception. Various catalytic systems have been explored for the synthesis of aryl esters, which can be adapted for the preparation of this compound.
One innovative approach involves the use of ionic liquids (ILs) , which can act as both solvents and catalysts. imperial.ac.ukscientific.net ILs are salts with low melting points and negligible vapor pressure, making them environmentally benign alternatives to volatile organic solvents. imperial.ac.uk Certain acidic ILs, such as those based on 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf2]) combined with an acid like sulfuric acid, have shown high activity and selectivity in esterification reactions. scientific.net The use of ILs can facilitate product separation, as the ester often forms a separate phase from the ionic liquid, allowing for easy decantation and recycling of the catalyst system. researchinschools.org
Another catalytic strategy employs supported metal catalysts . For instance, metal nanoparticles (e.g., Au, Ag, Cu) deposited on solid supports like polydopamine-magnetite have been developed for various catalytic reductions and could be adapted for esterification reactions. mdpi.comrsc.org These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse, contributing to a more sustainable process. jetir.org
Enzymatic catalysis represents a green and highly selective method for ester synthesis. researchgate.netfrontiersin.org Lipases are commonly used enzymes for the synthesis of aromatic esters. researchgate.net These biocatalysts operate under mild conditions and can exhibit high regioselectivity, which is particularly advantageous when dealing with multifunctional molecules. frontiersin.org The enzymatic synthesis of aryl esters has been successfully demonstrated, and this approach could be applied to the reaction between 1-naphthoic acid and 4-nitrophenol. mdpi.comacs.orgnih.gov
A summary of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Catalyst Example | Potential Advantages |
| Ionic Liquids | Acidic Imidazolium Salts | Acts as both solvent and catalyst, easy product separation, recyclable. imperial.ac.ukscientific.netresearchinschools.org |
| Supported Catalysts | Metal nanoparticles on a solid support | Easy separation, catalyst recyclability. mdpi.comrsc.orgjetir.org |
| Enzymatic Catalysis | Lipases | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netfrontiersin.org |
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green principles can be applied to the synthesis of this compound.
The use of greener solvents is a key aspect of green chemistry. As mentioned, ionic liquids are considered green solvents due to their low volatility. imperial.ac.uk Supercritical fluids, such as supercritical carbon dioxide, also represent an environmentally friendly alternative to traditional organic solvents.
Solvent-free reaction conditions are another important green chemistry approach. jetir.org Mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling), can be performed without a solvent, reducing waste and simplifying purification. researchgate.net
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as direct esterification where water is the only byproduct, are preferred. imperial.ac.uk Catalytic methods often lead to higher atom economy by avoiding the use of stoichiometric activating agents that generate significant waste.
The use of renewable feedstocks and biocatalysis are also central to green chemistry. While 1-naphthoic acid and 4-nitrophenol are typically derived from petrochemical sources, the use of enzymes for their coupling aligns with the principles of green chemistry by employing a biological and renewable catalyst. mdpi.com
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Use of Greener Solvents | Employing ionic liquids or supercritical fluids. imperial.ac.uk |
| Solvent-Free Conditions | Utilizing mechanochemical methods like ball milling. researchgate.net |
| High Atom Economy | Preferring direct catalytic esterification over methods using stoichiometric activating agents. imperial.ac.uk |
| Biocatalysis | Using enzymes like lipases to catalyze the reaction under mild conditions. researchgate.netfrontiersin.org |
Purification and Isolation Techniques
After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, byproducts, and catalyst residues. The primary methods for purification are recrystallization and chromatography.
Recrystallization Protocols
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. mt.comlibretexts.org The general procedure involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly, which leads to the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor. youtube.comyoutube.com
For this compound, a suitable solvent for recrystallization is n-hexane. nih.gov The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. praxilabs.com
A general recrystallization protocol for this compound would involve the following steps:
Dissolution: The crude solid is placed in a flask, and a small amount of n-hexane is added. The mixture is heated to the boiling point of the solvent with stirring. More hot n-hexane is added portion-wise until the solid is completely dissolved.
Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and crystals begin to form. To maximize the yield, the flask can be subsequently placed in an ice bath.
Isolation of Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.
Washing: The collected crystals are washed with a small amount of cold n-hexane to remove any remaining soluble impurities.
Drying: The purified crystals are dried, for example, in a vacuum oven, to remove any residual solvent.
Chromatographic Methods for Product Isolation
Chromatography is a powerful technique for separating and purifying compounds from a mixture. universiteitleiden.nl For the isolation of this compound, thin-layer chromatography (TLC) and column chromatography are commonly employed.
Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. A common eluent system for the TLC analysis of the reaction mixture for this compound is a 1:1 mixture of ethyl acetate (B1210297) and n-hexane. nih.gov
Column Chromatography is a preparative technique used to separate the desired product from impurities. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.
A typical column chromatography procedure for the purification of this compound would be as follows:
Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry of the silica gel in a non-polar solvent like n-hexane.
Sample Loading: The crude product is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully loaded onto the top of the silica gel bed.
Elution: The mobile phase, a mixture of solvents such as ethyl acetate and n-hexane, is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate the components. Based on the TLC analysis, an initial eluent of low polarity (e.g., a higher ratio of n-hexane to ethyl acetate) would be used, and the polarity would be increased to elute the more polar compounds.
Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify the fractions containing the pure product.
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid product.
The table below outlines the typical chromatographic parameters for the purification of this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Detection |
| Thin-Layer Chromatography (TLC) | Silica gel GF254 | Ethyl acetate / n-hexane (1:1 v/v) nih.gov | UV light (254 nm) |
| Column Chromatography | Silica gel (e.g., 60-120 mesh) | Gradient of ethyl acetate in n-hexane | TLC analysis of fractions |
Advanced Structural Elucidation and Solid State Analysis of 4 Nitrophenyl 1 Naphthoate
Single-Crystal X-ray Diffraction Studies
Analysis of a suitable single crystal of 4-nitrophenyl 1-naphthoate (B1232437) (C₁₇H₁₁NO₄) by X-ray diffraction has yielded a comprehensive dataset, enabling a detailed structural refinement. The study was conducted at a low temperature of 173 K to minimize thermal vibrations and obtain a more precise electron density map. nih.gov
The crystallographic experiment and subsequent data refinement provide critical parameters that define the crystal's lattice and the quality of the structural solution.
The crystal structure of 4-nitrophenyl 1-naphthoate was determined to belong to the monoclinic crystal system. nih.gov This system is characterized by three unequal axes with one oblique angle. The specific space group was identified, which defines the symmetry elements present within the unit cell.
The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the dimensions of this repeating block were precisely measured. nih.gov The cell contains four molecules (Z = 4) of the compound. nih.gov The volume of the unit cell was calculated to be 1348.44 (19) ų. nih.gov
Table 1: Unit Cell Parameters for this compound nih.gov
| Parameter | Value |
| a | 7.2049 (6) Å |
| b | 12.8175 (8) Å |
| c | 14.7838 (14) Å |
| α | 90° |
| β | 99.006 (7)° |
| γ | 90° |
| Volume (V) | 1348.44 (19) ų |
| Molecules per cell (Z) | 4 |
The quality and reliability of the crystal structure solution are assessed by several factors. A total of 10,239 reflections were measured, of which 2508 were unique. nih.gov The refinement process involved 200 parameters, resulting in a data-to-parameter ratio of approximately 12.5, indicating a robust dataset.
Agreement factors, or R-factors, measure the goodness-of-fit between the calculated and observed diffraction data. The final R-factor, R[F² > 2σ(F²)], was 0.034, and the weighted R-factor, wR(F²), was 0.088. nih.gov These low values signify a high degree of accuracy in the determined crystal structure.
Table 2: Data Collection and Refinement Statistics nih.gov
| Parameter | Value |
| Radiation | Mo Kα |
| Temperature | 173 K |
| Measured Reflections | 10239 |
| Independent Reflections | 2508 |
| Reflections with I > 2σ(I) | 1928 |
| R_int | 0.040 |
| Number of Parameters | 200 |
| Goodness-of-fit (S) | 0.96 |
| Final R [F² > 2σ(F²)] | 0.034 |
| wR(F²) | 0.088 |
The diffraction data allows for the precise determination of the spatial arrangement of atoms within the molecule, including bond lengths, bond angles, and torsion angles.
The single-crystal X-ray study provides precise measurements of the interatomic distances and angles within the this compound molecule. The geometry of the ester linkage (–COO–) connecting the naphthyl and nitrophenyl moieties, as well as the dimensions of the aromatic rings, have been accurately defined. These parameters are crucial for understanding the electronic and steric properties of the molecule. The dihedral angle between the naphthalene (B1677914) and benzene (B151609) ring systems is a noteworthy feature, determined to be 8.66 (3)°. nih.govnih.gov Furthermore, the nitro group is slightly twisted out of the plane of the benzene ring to which it is attached by 4.51 (9)°. nih.govnih.gov
Table 3: Selected Torsion Angles
| Angle | Value (°) |
| Dihedral angle (Naphthyl-Benzene) | 8.66 (3) nih.govnih.gov |
| Nitro group twist angle | 4.51 (9) nih.govnih.gov |
Molecular Conformation and Geometry
Dihedral Angles between Aromatic Ring Systems and Nitro Group Orientation
Crystallographic studies reveal that the molecule is not perfectly planar. The dihedral angle, which is the angle between the planes of the two aromatic ring systems, has been determined to be 8.66 (3)°. researchgate.netamanote.com This slight twist prevents a fully coplanar arrangement of the naphthyl and phenyl moieties.
Furthermore, the orientation of the nitro (–NO₂) group relative to its attached phenyl ring is a key structural feature. The nitro group itself is twisted slightly out of the plane of the phenyl ring. The measured dihedral angle for this torsion is 4.51 (9)°. researchgate.netamanote.com This minor deviation from coplanarity is a common feature in nitroaromatic compounds.
| Structural Feature | Dihedral Angle (°) |
|---|---|
| Between Naphthyl and Phenyl Ring Systems | 8.66 (3) researchgate.netamanote.com |
| Between Nitro Group and Phenyl Ring Plane | 4.51 (9) researchgate.netamanote.com |
Intermolecular Interactions in the Crystal Lattice
The crystal structure of this compound is stabilized by intermolecular C—H···O hydrogen bonds. researchgate.netamanote.com These interactions, while weaker than conventional O—H···O or N—H···O hydrogen bonds, play a crucial role in the molecular packing. In this structure, a hydrogen atom attached to a carbon atom of one molecule forms a bond with an oxygen atom of a neighboring molecule. The specific geometry of these contacts, including donor-hydrogen (D—H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the bond angle, confirms their nature as significant stabilizing interactions. researchgate.net
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| C18—H18···O2i | 0.95 | 2.45 | 3.3728 (18) | 164 |
Symmetry code: (i) x, -y+3/2, z-1/2. Data sourced from Acta Crystallographica Section E. researchgate.net
While π–π stacking interactions are commonly observed in the crystal structures of aromatic compounds, they are not reported as a primary stabilizing interaction in the crystal packing of this compound. researchgate.netamanote.com The molecular arrangement appears to be dominated by the directional C—H···O hydrogen bonds, which guide the formation of the supramolecular assembly. The slight dihedral angle between the aromatic rings may also influence the potential for optimal π–π overlap.
The network of intermolecular C—H···O hydrogen bonds is directly responsible for the formation of a higher-order supramolecular architecture. researchgate.netamanote.com Specifically, these C—H···O contacts link adjacent molecules together, resulting in the formation of one-dimensional chains that propagate along the c-axis of the crystal lattice. researchgate.netamanote.com This chain formation is a key feature of the crystal packing, demonstrating how weak intermolecular forces can lead to a well-defined and organized solid-state structure.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of intermolecular contacts. The analysis generates a unique three-dimensional surface where the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are considered. These values are used to calculate a normalized contact distance (dₙₒᵣₘ), which is color-coded onto the surface to highlight different types of interactions. Red regions on the dₙₒᵣₘ map indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer contacts.
Additionally, the analysis produces two-dimensional "fingerprint plots" that summarize the intermolecular contacts by plotting dᵢ against dₑ. These plots provide quantitative information, showing the percentage contribution of different types of atomic contacts (e.g., H···O, H···H, C···H) to the total Hirshfeld surface area.
A specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature. Such an analysis would provide a quantitative breakdown of the C—H···O interactions and confirm the relative importance of other potential contacts, such as H···H, C···H, and O···O, in the crystal packing.
Polymorphism and Solid-State Characterization Techniques
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physicochemical properties. There are no reported polymorphs for this compound in the surveyed scientific literature.
The definitive characterization of the solid state of this compound was achieved through single-crystal X-ray diffraction. researchgate.net This technique provides precise information about the molecular structure, crystal system (monoclinic), and unit cell dimensions. researchgate.net
Other solid-state characterization techniques are essential for comprehensively understanding a compound's properties and screening for potential polymorphism. These methods include:
Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and can distinguish between different polymorphs.
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow to or from a sample as a function of temperature or time, used to detect phase transitions such as melting and solid-solid transitions between polymorphs.
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates or hydrates.
Solid-State Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (SSNMR) spectroscopy can differentiate between polymorphs by probing differences in the local molecular environment and intermolecular bonding.
These techniques would be integral to any further studies on the solid-state behavior of this compound, particularly in investigating the potential for polymorphism under different crystallization conditions.
Spectroscopic Investigations and Electronic Structure Elucidation of 4 Nitrophenyl 1 Naphthoate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the intramolecular vibrations of molecular bonds. nih.gov These methods are powerful for identifying functional groups and providing information about molecular structure, as IR absorption relies on changes in the dipole moment, while Raman scattering depends on changes in polarizability. nih.govumsystem.edu
Assignment of Characteristic Functional Group Vibrations (e.g., Ester Carbonyl, Nitro, Aromatic C-H)
The vibrational spectrum of 4-Nitrophenyl 1-naphthoate (B1232437) is characterized by absorption bands corresponding to its primary functional groups. The ester, nitro, and aromatic moieties each exhibit distinct vibrational modes.
Ester Carbonyl (C=O) Stretch : A strong absorption band is expected in the infrared spectrum for the C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.
Nitro (NO₂) Group Vibrations : The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretch usually appears as a strong band in the IR spectrum between 1500-1570 cm⁻¹. The symmetric stretch is found at a lower frequency, between 1300-1370 cm⁻¹, and is often stronger in the Raman spectrum.
Aromatic C-H and C=C Vibrations : Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the naphthyl and phenyl rings give rise to a series of medium to sharp bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the fingerprint region below 900 cm⁻¹.
Table 1: Characteristic Vibrational Frequencies for 4-Nitrophenyl 1-naphthoate
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Ester | C=O Stretch | 1735 - 1750 | Strong | Medium |
| Ester | C-O Stretch | 1100 - 1300 | Strong | Weak |
| Nitro | Asymmetric NO₂ Stretch | 1500 - 1570 | Strong | Medium |
| Nitro | Symmetric NO₂ Stretch | 1300 - 1370 | Medium | Strong |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
Conformational Analysis through Vibrational Frequencies
Vibrational frequencies are sensitive to the molecule's conformation, including bond angles and dihedral angles. researchgate.net For this compound, rotation around the C-O single bonds of the ester linkage can lead to different rotational isomers (conformers). While the solid-state structure shows a specific dihedral angle of 8.66° between the two aromatic ring systems, in solution or the gas phase, a mixture of conformers may exist nih.gov.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies for different stable conformers. nih.govnih.gov By comparing these calculated spectra with experimental IR and Raman data, it is possible to identify the predominant conformation in a given state. Subtle shifts in the frequencies of bending or stretching modes, particularly in the low-frequency region below 1000 cm⁻¹, can serve as markers for specific conformers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the nitrophenyl ring and the naphthyl ring system. The electron-withdrawing effects of the nitro and ester groups will cause the protons on both aromatic systems to be deshielded, shifting their signals downfield.
Nitrophenyl Protons : The protons on the 4-nitrophenyl group will appear as two doublets, characteristic of an A₂B₂ spin system. The protons ortho to the nitro group are expected to be the most downfield, followed by the protons ortho to the ester oxygen.
Naphthyl Protons : The seven protons on the 1-naphthyl ring will appear as a series of complex multiplets in the aromatic region. The proton at the C8 position is expected to be significantly deshielded due to its proximity to the carbonyl group of the ester (peri-effect).
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2', H-6' (Nitrophenyl) | ~8.35 | Doublet (d) |
| H-3', H-5' (Nitrophenyl) | ~7.45 | Doublet (d) |
| H-8 (Naphthyl) | ~8.80 | Multiplet (m) |
| Other Naphthyl Protons | 7.50 - 8.20 | Multiplets (m) |
Note: Predicted values are based on data for analogous compounds such as 4-nitrophenyl-2-naphthoate. rsc.org
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum will display signals for all 17 carbon atoms in the molecule, though quaternary carbons typically show lower intensity signals. hw.ac.uk The chemical shifts are influenced by the electronic environment of each carbon.
Carbonyl Carbon : The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. libretexts.org
Aromatic Carbons : The remaining carbons of the aromatic rings will resonate between approximately 120 and 155 ppm. The carbons directly attached to the ester oxygen (C-1' and C-1) and the nitro group (C-4') will be shifted further downfield. oregonstate.edu
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~168 |
| C-4' (C-NO₂) | ~145 |
| C-1' (C-OAr) | ~155 |
| Aromatic & Quaternary Carbons | 122 - 135 |
Note: Predicted values are based on general chemical shift ranges and data for similar structures. rsc.orglibretexts.org
Advanced NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's structural connectivity. mdpi.comyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the naphthyl ring, helping to trace the connectivity within that spin system. It would also confirm the coupling between the H-2'/H-6' and H-3'/H-5' protons on the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would allow for the direct assignment of the carbon signal for every protonated carbon in the molecule by linking the assigned proton shifts to their corresponding carbon shifts.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity (two- and three-bond ¹H-¹³C correlations) and linking different parts of the molecule. sdsu.eduipb.pt For this molecule, the most critical HMBC correlation would be between the protons on the nitrophenyl ring (H-3'/H-5') and the ester carbonyl carbon (C=O). Additionally, correlations from the protons on the naphthyl ring (specifically H-2 and H-8) to the same carbonyl carbon would definitively confirm the ester linkage between the 1-naphthoyl and 4-nitrophenyl fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its aromatic and functional groups. The molecule incorporates two primary chromophores: the naphthyl group and the nitrophenyl group, connected by an ester linkage.
The electronic spectrum of this compound is dominated by π → π* (pi to pi star) and n → π* (n to pi star) transitions, which are characteristic of molecules containing aromatic rings and heteroatoms with non-bonding electrons.
π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the delocalized systems of the naphthalene (B1677914) and nitrophenyl rings. Conjugated systems, such as those present in this molecule, typically absorb in the UV-Vis region.
n → π Transitions:* These transitions involve the excitation of non-bonding electrons (lone pairs) from the oxygen atoms of the ester and nitro groups to anti-bonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions.
While specific experimental absorption maxima for this compound are not extensively documented in publicly available literature, data from analogous compounds, such as 4-nitrophenyl benzoate, show absorption decreasing around 350 nm. semanticscholar.org This suggests that the electronic transitions for this compound would likely occur in a similar region of the UV spectrum.
Table 1: Expected Electronic Transitions in this compound
| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Relative Intensity |
| π → π | Naphthalene Ring, Nitrophenyl Ring | Ultraviolet (200-400 nm) | High |
| n → π | Ester Carbonyl (C=O), Nitro Group (NO₂) | Ultraviolet/Visible (~300-400 nm) | Low |
The structure of this compound, featuring an electron-rich naphthalene moiety (donor) and an electron-deficient 4-nitrophenyl moiety (acceptor) linked through an ester bridge, is conducive to intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the naphthyl group, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the nitrophenyl group. This ICT phenomenon is a key characteristic of many "push-pull" molecules and can significantly influence their photophysical properties. The efficiency of this charge transfer is dependent on the electronic communication between the donor and acceptor groups, which is mediated by the ester linkage.
Solvatochromism refers to the change in the position of absorption bands in response to a change in the polarity of the solvent. For molecules exhibiting intramolecular charge transfer, the polarity of the solvent can differentially stabilize the ground state and the excited state.
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum.
Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar, increasing solvent polarity will cause a hypsochromic (blue) shift.
Given the significant charge separation in the excited ICT state of this compound, it is anticipated to exhibit positive solvatochromism. The absorption maximum is expected to shift to longer wavelengths as the polarity of the solvent increases, reflecting the stabilization of the more polar excited state.
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₁₇H₁₁NO₄), electron ionization mass spectrometry reveals a distinct molecular ion peak and a characteristic fragmentation pattern.
The molecular weight of the compound is 293.27 g/mol . nist.gov The mass spectrum shows a prominent molecular ion peak (M⁺) at an m/z value corresponding to this mass. The fragmentation pattern provides structural information. Key fragment ions are formed by the cleavage of the ester bond, which is a common fragmentation pathway for esters.
The most significant fragments observed in the electron ionization mass spectrum are:
m/z 155: This peak corresponds to the naphthoyl cation ([C₁₁H₇O]⁺), formed by cleavage of the ester C-O bond.
m/z 127: This peak corresponds to the naphthyl cation ([C₁₀H₇]⁺), resulting from the loss of carbon monoxide (CO) from the naphthoyl fragment.
Table 2: Major Ions in the Mass Spectrum of this compound nist.gov
| m/z Value | Ion Identity | Formula | Description |
| 293 | Molecular Ion (M⁺) | [C₁₇H₁₁NO₄]⁺ | Intact ionized molecule |
| 155 | Naphthoyl Cation | [C₁₁H₇O]⁺ | Fragment from ester bond cleavage |
| 127 | Naphthyl Cation | [C₁₀H₇]⁺ | Loss of CO from the naphthoyl fragment |
This fragmentation pattern confirms the connectivity of the naphthoyl group and the nitrophenoxy group through the ester linkage.
In-Depth Computational Analysis of this compound Currently Unavailable in Published Literature
A thorough investigation of scientific databases and scholarly articles has revealed a lack of publicly available computational chemistry studies specifically focused on the compound This compound . Consequently, the detailed theoretical modeling and analysis requested, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (ESP) mapping, and Natural Bond Orbital (NBO) analysis for this specific molecule, cannot be provided at this time.
Optimized molecular geometry and energetic stability from DFT calculations.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and surfaces.
Electron density distribution and reactive sites from ESP maps.
Conceptual DFT parameters like hardness and electrophilicity.
Charge transfer interactions and molecular stability insights from NBO analysis.
Without access to a peer-reviewed computational study on this compound, any attempt to generate the requested article would fall outside the required scientific accuracy and would not be based on verifiable research findings for this specific compound.
Researchers in the field of computational chemistry often select molecules for study based on specific research interests, such as potential applications in materials science, medicinal chemistry, or reaction mechanism studies. It is possible that this compound has not yet been the subject of such a detailed theoretical investigation, or the results of such a study have not been published.
Therefore, the comprehensive article on the "Computational Chemistry and Theoretical Modeling of this compound" as outlined in the user's request cannot be generated.
Due to a lack of specific published research on the computational and theoretical modeling of this compound, it is not possible to generate a detailed article that adheres to the requested outline on molecular dynamics simulations, crystal structure prediction, and lattice energy calculations for this specific compound.
The available scientific literature primarily consists of experimental crystallographic data rather than the computational simulations and theoretical predictions required to populate the specified sections. While general methodologies for these computational techniques are well-established, their application to "this compound" has not been documented in the accessible research. Therefore, any attempt to generate content for the requested sub-sections would be speculative and would not meet the requirement for scientifically accurate, research-based findings.
However, for context, experimental work has determined the crystal structure of this compound, providing a foundational piece of data that would be essential for any future computational studies.
Experimentally Determined Crystal Structure of this compound
X-ray diffraction analysis has been used to determine the solid-state structure of this compound. In its crystalline form, the compound is monoclinic. nih.govresearchgate.net Key structural parameters have been identified, such as the dihedral angle between the two aromatic ring systems, which is 8.66 (3)°. nih.govresearchgate.net The nitro group is slightly twisted out of the plane of its attached aromatic ring by 4.51 (9)°. nih.govresearchgate.net The crystal structure is stabilized by intermolecular C—H⋯O contacts, which form chains along the c-axis. nih.govresearchgate.net
Below is a table summarizing the crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₁NO₄ |
| Molecular Weight | 293.27 |
| Crystal System | Monoclinic |
| a | 7.2049 (6) Å |
| b | 12.8175 (8) Å |
| c | 14.7838 (14) Å |
| β | 99.006 (7)° |
| Volume | 1348.44 (19) ų |
| Z | 4 |
| Data obtained at T = 173 K. nih.gov |
This experimentally determined structure would serve as a crucial benchmark for the validation of computational methods like crystal structure prediction and for the starting point of molecular dynamics simulations. Future research applying computational chemistry to this compound would be necessary to provide the data for the requested article.
Reactivity Profiles and Transformational Pathways of 4 Nitrophenyl 1 Naphthoate
Reduction Reactions of the Nitro Group
The nitro group of 4-nitrophenyl 1-naphthoate (B1232437) can be reduced to an amino group, providing a pathway to synthesize bifunctional molecules containing both naphthoate and aniline (B41778) moieties. The key challenge in these reactions is achieving chemoselectivity, i.e., reducing the nitro group without cleaving the ester linkage.
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups to the corresponding primary amines. rsc.orgwikipedia.org This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under an atmosphere of hydrogen gas (H₂). wikipedia.org The reaction for 4-nitrophenyl 1-naphthoate would proceed as follows:
This compound + 3 H₂ --(Catalyst)--> 4-Aminophenyl 1-naphthoate + 2 H₂O
This method is generally clean and high-yielding. However, aggressive conditions (high pressure or temperature) or certain catalysts can sometimes lead to the simultaneous reduction or cleavage of the ester group. Therefore, careful selection of the catalyst and optimization of reaction conditions are crucial to ensure the desired chemoselectivity. rsc.org
When the presence of other reducible functional groups, such as the ester in this compound, makes catalytic hydrogenation problematic, various chemoselective reduction methods can be employed. These methods use specific reagents that preferentially reduce the nitro group while leaving the ester intact.
Several effective strategies include:
Metal-Based Reductions: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media, are classic methods for nitro group reduction that are generally compatible with ester functionalities. wikipedia.org More modern methods include the use of samarium(0) metal, which can give aromatic amines in good yield with selectivity over other functional groups. organic-chemistry.org A system of sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ has also been shown to be effective. jsynthchem.com
Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine, is used in the presence of a catalyst like Pd/C. This is often a milder alternative to direct hydrogenation.
Enzymatic Reduction: Some nitroreductase enzymes can catalyze the chemoselective reduction of aromatic nitro groups. nih.gov These enzymes often reduce the nitro group to a hydroxylamino group (-NHOH), which may or may not be the desired final product but represents a selective initial transformation. nih.gov
Transesterification Reactions
Transesterification is a crucial organic reaction involving the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, this involves the substitution of the 4-nitrophenoxy group. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the 4-nitrophenoxide ion, a relatively good leaving group due to the electron-withdrawing nature of the nitro group, is eliminated, resulting in a new ester. The choice of alkoxide and solvent is critical to drive the equilibrium towards the desired product. masterorganicchemistry.com
Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, the 4-nitrophenol (B140041) molecule is eliminated, and the new ester is formed upon deprotonation. masterorganicchemistry.com Using the reactant alcohol as the solvent is a common strategy to ensure the reaction proceeds to completion. masterorganicchemistry.com
The kinetics of transesterification for similar compounds, such as 4-nitrophenyl benzoates, have been studied. These studies indicate that the reaction rate is influenced by the nature of the nucleophile, the solvent, and the temperature. For instance, investigations into the transesterification of 4-nitrophenyl benzoates with 4-chlorophenol (B41353) in the presence of potassium carbonate have provided insights into the activation parameters of such reactions. researchgate.net Low Hammett ρ values in related studies suggest that the departure of the leaving group occurs after the rate-determining step. researchgate.net
Table 1: Factors Influencing Transesterification of this compound
| Factor | Effect on Reaction | Mechanism |
|---|---|---|
| Catalyst | Increases reaction rate. | Base-catalyzed: Deprotonates the alcohol to form a stronger nucleophile (alkoxide). Acid-catalyzed: Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com |
| Nucleophile | A stronger nucleophile (e.g., primary alkoxide) generally leads to a faster reaction rate. | The nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com |
| Solvent | Using the reactant alcohol as the solvent can shift the equilibrium to favor product formation. | Le Châtelier's principle. masterorganicchemistry.com |
| Leaving Group | The 4-nitrophenoxide is a good leaving group, facilitating the reaction. | Its stability is enhanced by the electron-withdrawing nitro group which can delocalize the negative charge. |
Photochemical Degradation Pathways
The photochemical degradation of this compound is anticipated to proceed primarily through the cleavage of the ester linkage, a common pathway for aromatic esters upon exposure to ultraviolet (UV) radiation. This process leads to the formation of 4-nitrophenol and radicals derived from 1-naphthoic acid.
The primary photochemical event is the absorption of UV light by the molecule, exciting it to a higher energy state. This excitation can lead to the homolytic cleavage of the ester C-O bond. The resulting 4-nitrophenoxy and 1-naphthoyl radicals can then undergo various secondary reactions.
Studies on the photodegradation of 4-nitrophenol, a likely product of this initial cleavage, show that it can be further oxidized in the presence of photocatalysts like titanium dioxide (TiO₂) under UV illumination. researchgate.net This suggests that the complete mineralization of this compound to carbon dioxide, water, and inorganic nitrogen compounds is possible under appropriate photocatalytic conditions. The degradation of 4-nitrophenyl esters can be monitored spectrophotometrically by observing the increase in absorbance corresponding to the released 4-nitrophenol, which has a distinct yellow color in solution. semanticscholar.org
Table 2: Potential Photochemical Degradation Products of this compound
| Initial Reactant | Primary Products | Secondary Products |
|---|
Ligand Exchange and Coordination Chemistry
This compound possesses several potential coordination sites, namely the oxygen atoms of the nitro group and the carbonyl and ester functionalities. These sites contain lone pairs of electrons that can be donated to a central metal atom or ion, allowing the molecule to act as a ligand in a coordination complex. nsu.ru
The coordination could occur in a monodentate fashion, where only one of the oxygen atoms binds to the metal center. Alternatively, it could act as a bidentate or chelating ligand, for example, through the two oxygen atoms of the nitro group or through the carbonyl oxygen and an oxygen from the nitro group, forming a stable ring structure with the metal ion.
Ligand exchange, or ligand substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orglibretexts.org If this compound were part of a coordination complex, it could be substituted by other incoming ligands. Conversely, it could also act as an incoming ligand to displace other ligands from an existing metal complex. The mechanism of such substitution reactions can be associative (where the incoming ligand binds first to form an intermediate of higher coordination number), dissociative (where a ligand detaches first to form an intermediate of lower coordination number), or an interchange mechanism (a concerted process). libretexts.org
The feasibility and nature of these coordination and ligand exchange reactions would depend on several factors, including:
The nature of the metal ion (its size, charge, and electronic configuration).
The solvent system.
The steric and electronic properties of this compound compared to other ligands in the system.
While specific studies on the coordination chemistry of this compound are not extensively documented, its structural features suggest a potential to participate in such interactions, a common characteristic for molecules containing nitro and ester functional groups.
Applications in Advanced Organic Synthesis
4-Nitrophenyl 1-Naphthoate (B1232437) as a Synthon for Amine Derivatives
The nitroaromatic moiety in 4-Nitrophenyl 1-naphthoate serves as a masked amino group, which can be revealed through straightforward reduction methodologies. This transformation unlocks access to 4-Aminophenyl 1-naphthoate, a key building block for a variety of more complex amine derivatives. The ability to reduce nitro compounds to their corresponding amines is a cornerstone of synthetic organic chemistry, providing a gateway to a vast array of technologically significant materials researchgate.net.
The conversion of this compound to 4-Aminophenyl 1-naphthoate is most commonly achieved through catalytic hydrogenation. This method is widely favored for its high efficiency and selectivity. The reaction typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.
A general and highly effective method for the reduction of aromatic nitro compounds to their corresponding amines is through Pd/C-catalyzed hydrogenation in an ethanol solvent researchgate.net. This procedure is known for its clean conversion and ease of product isolation. While a specific protocol for this compound is not detailed in the provided search results, a standard procedure can be inferred from similar transformations.
Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) or transfer hydrogenation reagents |
| Solvent | Ethanol or Methanol |
| Temperature | Room temperature |
| Pressure | Atmospheric or slightly elevated |
The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the complete disappearance of the starting nitro compound. The resulting 4-Aminophenyl 1-naphthoate can then be purified using standard techniques such as recrystallization or column chromatography.
The catalytic reduction of the closely related compound, 4-nitrophenol (B140041), to 4-aminophenol has been extensively studied, with various catalytic systems demonstrating high efficiency. For instance, copper ferrite (CuFe₅O₈) based catalysts have been shown to achieve nearly 100% conversion of 4-nitrophenol to 4-aminophenol in under 9 minutes in the presence of sodium borohydride (B1222165) mdpi.com. Similarly, platinum nanoparticles supported on Co-Al LDH nanosheets have demonstrated superior catalytic activity and stability in the reduction of 4-nitrophenol mdpi.com. These advanced catalytic systems highlight the potential for highly efficient and reusable catalysts in the preparation of aminophenyl compounds from their nitro precursors.
The amine group in 4-Aminophenyl 1-naphthoate is a versatile functional handle that can be readily transformed into a wide range of other functionalities, paving the way for the synthesis of diverse molecular architectures.
One common transformation is the reaction of the primary amine with aldehydes or ketones to form Schiff bases (imines). These Schiff bases are not only stable compounds in their own right but also serve as intermediates for the synthesis of various heterocyclic systems. For example, Schiff bases derived from bis(4-aminophenyl)methane can undergo cyclization with sodium azide to yield tetrazole derivatives chemrevlett.com.
Another important reaction of the amine functionality is its acylation to form amides. These amides can then be subjected to further transformations. For instance, N-(4-aminophenyl)-substituted benzamides can be prepared and subsequently utilized in further synthetic steps researchgate.net. The amide linkage can also serve as a precursor for the construction of more complex heterocyclic structures through intramolecular cyclization reactions.
Furthermore, the amine group can be diazotized and subsequently replaced by a variety of other functional groups, a transformation known as the Sandmeyer reaction. This allows for the introduction of halides, cyano groups, hydroxyl groups, and other functionalities onto the aromatic ring, further expanding the synthetic utility of 4-Aminophenyl 1-naphthoate.
Intermediacy in the Synthesis of Complex Aromatic Systems
The bifunctional nature of this compound, possessing both an electrophilic aromatic ring and a naphthoate moiety, makes it a valuable intermediate in the synthesis of complex aromatic systems, including fused-ring structures and unique naphthoic acid derivatives.
While direct examples of this compound in the construction of fused-ring systems are not explicitly detailed in the provided search results, the naphthoate portion of the molecule is a key structural motif found in many polycyclic aromatic compounds. The synthesis of fused pyran and naphthopyran rings often utilizes naphthol derivatives as starting materials researchgate.net. Through hydrolysis of the ester bond in this compound, 1-naphthoic acid can be obtained, which can then be converted to various naphthol derivatives to serve as precursors for fused-ring systems.
For instance, the synthesis of naphtho[2,1-b]pyran derivatives can be achieved through a one-pot reaction involving a naphthol, an aldehyde, and a nitrile nih.gov. The electron-rich aromatic framework of naphthols makes them excellent substrates for various organic transformations leading to the construction of heterocyclic molecules with potential biological activities.
The synthesis of 1H-naphtho[2,1-b]pyrans has been accomplished through Lewis acid-catalyzed tandem activation of cyclobutanones and donor-acceptor cyclopropanes, where an in-situ generated 2-naphthol undergoes Friedel-Crafts alkylation researchgate.net. This highlights the utility of the naphthol scaffold in building complex fused systems.
Hydrolysis of this compound liberates 1-naphthoic acid, a versatile building block for the synthesis of a wide array of derivatives with unique architectures and potential biological activities. The carboxylic acid functionality of 1-naphthoic acid can be readily converted into amides, esters, and other functional groups, allowing for extensive structural diversification.
A notable example is the synthesis of novel naphthoquinone amides starting from 1-hydroxy-2-naphthoic acid. These compounds have been shown to exhibit anticancer activity nih.gov. The synthesis involves a multi-step sequence, including the formation of an amide bond using an efficient condensing agent. This demonstrates the potential for converting the basic 1-naphthoic acid scaffold into complex, biologically active molecules.
Furthermore, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate yields the corresponding carbohydrazide, which can then be reacted with chalcones to produce 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles nih.gov. This illustrates how the naphthoic acid moiety, after initial transformation, can be a key component in the construction of complex heterocyclic systems.
Catalytic Applications and Ligand Development
The derivatives of this compound, particularly 4-Aminophenyl 1-naphthoate, hold significant potential for the development of novel ligands and catalysts. The presence of the amino group provides a convenient point for the attachment of chelating moieties, leading to the formation of ligands capable of coordinating with a variety of metal ions.
The resulting metal complexes can exhibit interesting catalytic properties. For example, Schiff base ligands derived from the condensation of an amine with a salicylaldehyde derivative can form stable complexes with transition metals. These complexes have been shown to be effective catalysts in various organic transformations.
While specific research on ligands derived directly from 4-Aminophenyl 1-naphthoate is not available in the provided search results, the synthesis of tetradentate Schiff base ligands from 4-nitro-o-phenylenediamine and their cobalt(II), nickel(II), and copper(II) complexes has been reported mdpi.com. These complexes demonstrate the principle of using nitroaniline derivatives as precursors for catalytically active metal complexes.
Moreover, copper(II) complexes with N,O-chelating Schiff base ligands have been successfully employed as catalysts for the reduction of 4-nitrophenol researchgate.net. This highlights the potential for developing catalytic systems based on the structural motifs present in derivatives of this compound. The combination of the naphthyl group and the aminophenyl moiety could lead to ligands with unique electronic and steric properties, influencing the catalytic activity and selectivity of their metal complexes.
Incorporation into Novel Molecular Architectures for Material Science Research
While direct, extensive research on the specific incorporation of this compound into novel molecular architectures for materials science is not widely documented, its chemical structure offers significant potential as a versatile building block in the synthesis of advanced functional materials. The molecule's distinct components—the naphthyl group, the nitrophenyl moiety, and the central ester linkage—provide multiple avenues for its application in constructing complex organic materials with tailored properties.
The primary route for integrating this compound into larger molecular frameworks involves the chemical transformation of its nitro group. The reduction of the nitro group to an amine is a well-established and efficient chemical conversion. nih.govresearchgate.net This transformation is significant because the resulting amino derivative, 4-Aminophenyl 1-naphthoate, becomes a valuable synthon for a variety of polymerization and condensation reactions. This amine functionality opens the door to the creation of aromatic polyamides and polyimides, which are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.
Furthermore, the naphthyl and phenyl rings of this compound contribute to the potential for creating materials with interesting photophysical and electronic properties. The presence of these extended aromatic systems can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The inherent asymmetry and polarizability of the molecule, enhanced by the electron-withdrawing nitro group, also suggest potential applications in the field of nonlinear optical (NLO) materials.
The ester linkage in this compound provides another point of chemical modification. Transesterification reactions could be employed to incorporate the 4-nitrophenyl or 1-naphthoate moieties into different polymer backbones or to attach them as side chains, thereby modifying the properties of existing polymers.
The table below outlines the potential applications of this compound in the synthesis of novel molecular architectures for materials science, based on the reactivity of its functional groups.
| Potential Molecular Architecture | Synthetic Strategy | Key Functional Group | Potential Material Properties |
| Aromatic Polyamides/Polyimides | Reduction of the nitro group to an amine, followed by polycondensation with diacyl chlorides or dianhydrides. | Nitro group (converted to amine) | High thermal stability, mechanical strength, chemical resistance. |
| Functionalized Polymers | Transesterification reactions to incorporate the naphthoate or nitrophenyl moiety into a polymer backbone or as a side group. | Ester linkage | Modified solubility, thermal properties, and refractive index of the host polymer. |
| Nonlinear Optical (NLO) Materials | Incorporation into a polymer or dendritic structure to align the dipolar molecules in a non-centrosymmetric fashion. | Nitrophenyl group | Second-order nonlinear optical effects for applications in optoelectronics. |
| Charge-Transfer Complexes | Co-crystallization or blending with electron-donating molecules. | Nitrophenyl group (electron-accepting) | Electrical conductivity, potential for use in organic electronics. |
| Liquid Crystalline Polymers | Modification of the core structure to include mesogenic units and flexible spacers, starting from the amine derivative. | Naphthyl and phenyl groups | Self-organizing behavior, applications in displays and sensors. |
Conclusion and Future Research Directions
Summary of Key Findings on 4-Nitrophenyl 1-Naphthoate (B1232437)
4-Nitrophenyl 1-naphthoate is an aromatic ester characterized by a 1-naphthoyl group and a 4-nitrophenyl group linked by an ester bond. Its chemical formula is C₁₇H₁₁NO₄ with a molecular weight of approximately 293.27 g/mol nih.govnist.gov. The synthesis is reliably achieved through the esterification of 1-naphthoic acid with 4-nitrophenol (B140041). A common laboratory method involves converting 1-naphthoic acid to 1-naphthoyl chloride using thionyl chloride, followed by a reaction with 4-nitrophenol in the presence of a base like triethylamine (B128534) nih.gov.
Structurally, the molecule is not planar; X-ray crystallography data reveals a significant dihedral angle of 8.66 (3)° between the naphthalene (B1677914) and benzene (B151609) ring systems. The nitro group is slightly twisted out of its attached aromatic ring's plane by 4.51 (9)° nih.govnih.gov. The crystal structure is stabilized by intermolecular C-H···O interactions nih.govnih.gov.
The compound's key chemical feature is the ester linkage, which is activated by the electron-withdrawing nature of the para-nitro group on the phenyl ring. This activation makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, the 4-nitrophenolate (B89219) anion is an excellent leaving group, a property that is central to the compound's utility in chemical synthesis emerginginvestigators.orgwikipedia.org. This reactivity facilitates reactions such as hydrolysis, which yields 1-naphthoic acid and 4-nitrophenol, and nucleophilic acyl substitution with various nucleophiles to form amides, and other esters. The release of the yellow-colored 4-nitrophenolate ion under basic conditions allows for convenient spectrophotometric monitoring of reaction kinetics emerginginvestigators.orgwikipedia.orgsemanticscholar.org.
Physicochemical and Crystallographic Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₁NO₄ | nih.govnist.gov |
| Molecular Weight | 293.27 g/mol | nih.govnist.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Unit Cell Dimension (a) | 7.2049 (6) Å | nih.gov |
| Unit Cell Dimension (b) | 12.8175 (8) Å | nih.gov |
| Unit Cell Dimension (c) | 14.7838 (14) Å | nih.gov |
| Unit Cell Angle (β) | 99.006 (7)° | nih.gov |
| Unit Cell Volume (V) | 1348.44 (19) ų | nih.gov |
Unexplored Reactivity and Synthetic Potential
While the fundamental reactivity of this compound as an acylating agent is established, its full synthetic potential remains to be explored. Its application could be extended to more complex synthetic challenges, such as the site-selective acylation of polyfunctional molecules where mild reaction conditions are paramount. The bulky naphthoyl group may offer unique steric hindrance or non-covalent interactions that could influence selectivity in reactions with complex substrates.
Further investigations could explore its use in solid-phase synthesis for the preparation of peptide or oligonucleotide libraries, where the chromophoric leaving group would be advantageous for monitoring reaction completion. Its potential in dynamic combinatorial chemistry, where reversible reactions are needed to generate libraries of compounds, could also be a fruitful area of research. The reactivity of the naphthyl and nitrophenyl rings themselves, post-ester functionality, could also be explored for sequential modifications.
Advanced Characterization Methodologies for Future Studies
To date, characterization has primarily relied on standard techniques like NMR, IR, and single-crystal X-ray diffraction nih.gov. Future studies could benefit from advanced methodologies to provide deeper insights into its properties. Solid-state NMR spectroscopy could elucidate the structural dynamics and intermolecular interactions in the crystalline form, complementing the static picture provided by X-ray diffraction.
Computational studies, particularly using Density Functional Theory (DFT), could model the reaction pathways for nucleophilic substitution, providing calculated activation energies and transition state geometries. This would offer a theoretical framework to understand its reactivity with a wide range of nucleophiles. Advanced mass spectrometry techniques, such as tandem MS/MS, could be used to meticulously map the fragmentation patterns of the molecule, which is valuable for its identification in complex mixtures nist.govnist.govnist.gov.
Role in the Development of New Synthetic Strategies and Methodologies
This compound serves as a valuable tool for developing new synthetic methodologies. Its well-defined reactivity and the ease of monitoring its reactions make it an excellent model substrate for studying the kinetics of new catalytic systems for acylation reactions semanticscholar.org. For instance, it could be used to screen new organocatalysts or enzymes for their efficiency in promoting ester-to-amide or transesterification reactions.
The compound can also be employed in the development of novel protecting groups. The 1-naphthoate group could be evaluated as a protecting group for alcohols or amines, with its removal being triggered by a specific nucleophile, and the release of 4-nitrophenol acting as a colorimetric indicator for deprotection emerginginvestigators.org. This built-in reporting function is highly desirable for streamlining multi-step synthetic sequences and for applications in high-throughput screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
